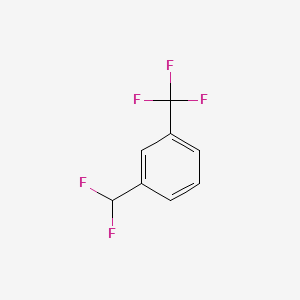

1-(Difluoromethyl)-3-(trifluoromethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(difluoromethyl)-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5/c9-7(10)5-2-1-3-6(4-5)8(11,12)13/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AERRYTMKZDHTNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673319 | |

| Record name | 1-(Difluoromethyl)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214358-15-2 | |

| Record name | 1-(Difluoromethyl)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Difluoromethyl)-3-(trifluoromethyl)benzene

Introduction: The Significance of Vicinal Fluoroalkyl Groups in Modern Chemistry

1-(Difluoromethyl)-3-(trifluoromethyl)benzene is a valuable fluorinated building block in medicinal and agrochemical research. The strategic incorporation of difluoromethyl (-CF2H) and trifluoromethyl (-CF3) groups onto an aromatic scaffold imparts unique physicochemical properties to molecules. The -CF3 group is known for its high lipophilicity and metabolic stability, while the -CF2H group can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups.[1] The 1,3-substitution pattern of these two groups on a benzene ring creates a specific electronic and steric environment, making this compound a sought-after intermediate for the synthesis of complex bioactive molecules.[2] This guide provides a detailed overview of the primary synthetic pathways to this important compound, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the available methods.

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of this compound can be broadly approached via two primary retrosynthetic disconnections:

-

Deoxyfluorination of a Carbonyl Group: This is arguably the most direct and widely employed method, starting from the commercially available 3-(trifluoromethyl)benzaldehyde. This pathway leverages powerful deoxofluorinating reagents to convert the aldehyde functional group into the desired difluoromethyl group.

-

Cross-Coupling Methodologies: This approach involves the formation of a carbon-carbon bond between an aryl precursor and a difluoromethyl source. This is a versatile strategy that allows for the late-stage introduction of the difluoromethyl group.[1]

This guide will delve into the specifics of each of these strategies.

Pathway 1: Deoxyfluorination of 3-(Trifluoromethyl)benzaldehyde

This pathway is centered on the conversion of an aldehyde to a difluoride using a nucleophilic fluorinating agent. The most common reagent for this transformation is Diethylaminosulfur Trifluoride (DAST).

Mechanism of DAST-Mediated Deoxyfluorination

The reaction of an aldehyde with DAST proceeds through a well-established mechanism.[3] Initially, the lone pair of the aldehyde's carbonyl oxygen attacks the electrophilic sulfur atom of DAST, leading to the displacement of a fluoride ion. This results in the formation of an intermediate fluoroalkoxysulfurane. Subsequently, the displaced fluoride ion acts as a nucleophile, attacking the carbon atom of the former carbonyl group in an SN2-like fashion. This concerted step involves the cleavage of the carbon-oxygen bond and the formation of the first carbon-fluorine bond, with the concomitant release of a thionyl fluoride derivative. A second fluoride substitution occurs to yield the final gem-difluorinated product.

Visualizing the Deoxyfluorination Pathway

Sources

A Comprehensive Technical Guide to the ¹⁹F NMR Analysis of 1-(Difluoromethyl)-3-(trifluoromethyl)benzene

Executive Summary

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery and materials science.[1][2][3] The unique physicochemical properties imparted by fluorine can enhance metabolic stability, binding affinity, and bioavailability. Consequently, robust analytical techniques for the unambiguous characterization of fluorinated molecules are paramount. Among these, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands out due to its high sensitivity, the 100% natural abundance of the ¹⁹F nucleus, and a wide chemical shift range that minimizes signal overlap.[4][5][6]

This in-depth guide provides a comprehensive technical overview of the ¹⁹F NMR analysis of 1-(difluoromethyl)-3-(trifluoromethyl)benzene. This molecule serves as an excellent model system, featuring two distinct and informative fluorine-containing groups: a difluoromethyl (-CHF₂) group and a trifluoromethyl (-CF₃) group. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical principles and practical, field-proven insights into experimental design, data acquisition, and spectral interpretation.

The Unique Power of ¹⁹F NMR in Fluorinated Compound Analysis

The ¹⁹F nucleus is exceptionally well-suited for NMR spectroscopy.[5][6] Its key advantages include:

-

High Receptivity: With a spin of ½ and a high gyromagnetic ratio, the ¹⁹F nucleus is the third most receptive stable nucleus for NMR, after ¹H and ³H, ensuring strong signals and shorter acquisition times.[5]

-

100% Natural Abundance: Unlike ¹³C, all naturally occurring fluorine exists as the NMR-active ¹⁹F isotope, eliminating the need for isotopic enrichment.[4][5][6]

-

Wide Chemical Shift Dispersion: The chemical shift range for ¹⁹F NMR can span over 800 ppm, which is significantly larger than the ~14 ppm range for ¹H NMR.[2][5] This vast range dramatically reduces the likelihood of signal overlap, even in complex molecules.

-

Low Background Signal: Since fluorine is virtually absent in biological systems and common NMR solvents, ¹⁹F NMR spectra are free from interfering background signals, making it a powerful tool for in-cell studies and fragment-based screening.[3][6][7][8]

For this compound, these properties allow for the clear and distinct observation of signals from both the -CF₃ and -CHF₂ groups, providing a wealth of structural information.

Foundational Principles: Chemical Shifts and Spin-Spin Coupling

A thorough understanding of chemical shifts and J-coupling is essential for interpreting the ¹⁹F NMR spectrum of the target molecule.

Chemical Shift (δ)

The chemical shift in ¹⁹F NMR is highly sensitive to the local electronic environment.[2][4] Electron-withdrawing groups cause a downfield shift (less shielding), while electron-donating groups lead to an upfield shift (more shielding).

-

Trifluoromethyl (-CF₃) Group: Aromatic -CF₃ groups typically resonate in the range of -50 to -70 ppm relative to the standard reference, CFCl₃.[5] For 1,3-bis(trifluoromethyl)benzene, a structurally similar compound, the -CF₃ signal appears around -63 ppm.[9]

-

Difluoromethyl (-CHF₂) Group: The -CHF₂ group is more shielded than the -CF₃ group and generally appears further upfield. The typical range for fluoroalkanes can be broad, but values around -110 to -150 ppm are common.[4][5]

Spin-Spin (J) Coupling

Spin-spin coupling provides critical connectivity information through the bonds of a molecule. In our target molecule, two key coupling interactions will define the appearance of the spectrum.

-

Heteronuclear ¹H-¹⁹F Coupling (²J_HF): This coupling occurs between the proton and the two fluorine nuclei within the -CHF₂ group over two bonds. This interaction will split the ¹⁹F signal of the -CHF₂ group into a triplet (since it is coupled to one proton, following the n+1 rule where n=1). The magnitude of this geminal coupling is typically large, often around 50 Hz.[5]

-

Homonuclear ¹⁹F-¹⁹F Coupling (⁴J_FF): A long-range coupling exists between the fluorine nuclei of the -CF₃ and -CHF₂ groups, transmitted through the four bonds of the aromatic ring. While weaker than two- or three-bond couplings, these through-bond interactions are commonly observed in ¹⁹F NMR.[5] This ⁴J_FF coupling will split the -CF₃ signal into a triplet (coupled to the two F atoms of the -CHF₂ group) and the -CHF₂ signal into a quartet (coupled to the three F atoms of the -CF₃ group).

Combining these effects, the predicted spectrum for this compound is:

-

-CF₃ Signal: A triplet of doublets (td) or more simply a triplet due to coupling with the two fluorines of the -CHF₂ group (⁴J_FF). Further smaller couplings to aromatic protons might be observed.

-

-CHF₂ Signal: A doublet of quartets (dq) . The larger splitting will be the doublet arising from the two-bond coupling to the single proton (²J_HF), and each line of the doublet will be further split into a quartet by the three fluorines of the -CF₃ group (⁴J_FF). If the experiment is run with proton decoupling, this signal will simplify to a quartet.

A Validated Experimental Protocol for High-Quality Data Acquisition

Adherence to a robust experimental protocol is critical for obtaining accurate and reproducible ¹⁹F NMR data.

Sample Preparation

-

Solvent Selection: Choose a high-purity, deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Ensure the solvent does not contain any fluorine impurities.

-

Analyte Concentration: A concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient due to the high sensitivity of ¹⁹F NMR.

-

Referencing: Accurate chemical shift referencing is crucial.[10] While external references like CFCl₃ can be used, the modern and IUPAC-recommended method is indirect referencing.[11] This involves adding a small amount (<1%) of Tetramethylsilane (TMS) to the sample, referencing the ¹H spectrum to 0.00 ppm, and allowing the spectrometer software to automatically calculate the correct ¹⁹F chemical shift based on the established frequency ratio.[11]

Spectrometer Setup and Data Acquisition

The following workflow ensures the systematic and accurate acquisition of a ¹⁹F NMR spectrum.

Caption: A streamlined workflow for acquiring high-quality 19F NMR data.

Key Acquisition Parameters

The choice of acquisition parameters directly impacts the quality of the final spectrum. Below are recommended starting points for a standard 1D ¹⁹F experiment.

| Parameter | Symbol | Recommended Value | Rationale |

| Pulse Program | - | zgfhigqn (Bruker) | Standard 1D sequence with inverse-gated ¹H decoupling to remove ¹H-¹⁹F coupling without causing unwanted NOE effects.[10] |

| Spectral Width | SW | ~250 ppm | Sufficient to cover the expected chemical shift range of both -CF₃ and -CHF₂ groups and avoid signal aliasing.[5] |

| Transmitter Offset | O1p | Centered between signals | Place the center of the spectral window between the two expected signals to ensure uniform excitation. |

| Acquisition Time | AQ | 1-2 seconds | Provides adequate digital resolution for resolving couplings. |

| Relaxation Delay | D1 | 5 seconds | A longer delay ensures full relaxation of the nuclei, which is crucial for accurate signal integration and quantification.[12] |

| Number of Scans | NS | 16-64 | Typically sufficient for a high signal-to-noise ratio, adjustable based on sample concentration. |

Spectral Interpretation: Decoding the Data

Based on the principles outlined, the analysis of the ¹⁹F spectrum of this compound is straightforward.

Molecular Structure and Coupling Pathways

Caption: Key spin-spin coupling interactions in the target molecule.

Predicted NMR Parameters

The expected chemical shifts and coupling constants are summarized below.

| Group | Predicted δ (ppm) | Multiplicity (¹H-Coupled) | Coupling Constants (Hz) |

| -CF₃ | -62 to -64 | Triplet (t) | ⁴J_FF ≈ 5-10 Hz |

| -CHF₂ | -110 to -115 | Doublet of Quartets (dq) | ²J_HF ≈ 50-55 Hz, ⁴J_FF ≈ 5-10 Hz |

Note: In a ¹H-decoupled spectrum, the -CHF₂ signal would simplify to a quartet.

Analysis Steps

-

Signal Assignment: Assign the downfield signal cluster to the -CF₃ group and the upfield cluster to the -CHF₂ group based on established chemical shift ranges.[5][13]

-

Measure Chemical Shifts: Determine the center of each multiplet to obtain the precise chemical shift (δ) for each group.

-

Measure Coupling Constants:

-

For the -CF₃ triplet, the distance between adjacent lines gives the value of ⁴J_FF.

-

For the -CHF₂ doublet of quartets, the large splitting between the centers of the two quartets is ²J_HF. The smaller splitting within each quartet is ⁴J_FF.

-

-

Verification: The value of ⁴J_FF measured from the -CF₃ signal must be identical to the value measured from the -CHF₂ signal, confirming the coupling interaction between the two groups.

Advanced Techniques: 2D ¹H-¹⁹F HETCOR

For unambiguous confirmation of the ¹H-¹⁹F connectivity, a 2D Heteronuclear Correlation (HETCOR) experiment is invaluable. This experiment generates a 2D plot with the ¹H spectrum on one axis and the ¹⁹F spectrum on the other. A cross-peak will appear at the coordinates corresponding to the chemical shifts of the coupled nuclei.

In the case of this compound, a single cross-peak would be observed, correlating the proton signal of the -CHF₂ group (expected around 6.5-7.0 ppm as a triplet of quartets) with the fluorine signal of the same -CHF₂ group. This provides definitive proof of the ²J_HF coupling.[14]

Conclusion

The ¹⁹F NMR analysis of this compound is a powerful demonstration of the technique's utility in structural elucidation. By leveraging the nucleus's inherent high sensitivity and the large dispersion of chemical shifts, a wealth of information can be extracted from a straightforward 1D experiment. A systematic approach, combining sound theoretical knowledge with a validated experimental protocol, allows for the precise determination of chemical shifts and coupling constants, leading to the confident and unambiguous characterization of this and other complex fluorinated molecules essential to the advancement of pharmaceutical and materials science.

References

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]

-

Dalvit, C., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry. Available from: [Link]

-

Janasik, D., et al. (2022). How to 19F MRI: applications, technique, and getting started. PMC - PubMed Central. Available from: [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. Available from: [Link]

-

Buchholz, C. R., & Pomerantz, W. C. K. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Royal Society of Chemistry. Available from: [Link]

-

Matej, O., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available from: [Link]

-

Pecul, M., et al. (2001). The 19F–1H coupling constants transmitted through covalent, hydrogen bond, and van der Waals interactions. ResearchGate. Available from: [Link]

-

Weizmann Institute of Science. 19Flourine NMR. Available from: [Link]

-

Mercer, A. T., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. Available from: [Link]

-

Prosser, R. S., & Kostanecki, A. (2023). A beginner's guide to 19F NMR and its role in drug screening. SciSpace. Available from: [Link]

-

University of California, Santa Barbara. F19 detection. NMR Facility, UCSB Chem and Biochem. Available from: [Link]

-

SpectraBase. 1,3-Bis(trifluoromethyl)benzene - Optional[19F NMR] - Chemical Shifts. Available from: [Link]

-

Dalvit, C., et al. (2018). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

-

Peng, C., et al. (2023). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. Available from: [Link]

-

Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. Available from: [Link]

-

Orha, L., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry. Available from: [Link]

-

Supporting Information. 1,3-dimethoxy-2-(trifluoromethyl)benzene (2l). Available from: [Link]

-

Xu, J., et al. (2011). Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids Using A CF3+ Reagent - Supporting Information. Available from: [Link]

-

Peng, C., et al. (2023). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC - NIH. Available from: [Link]

-

Orha, L., et al. (2022). New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. NIH. Available from: [Link]

-

Yu, W., et al. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. NIH. Available from: [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. 19 F NMR viewed through two different lenses: ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00085C [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How to 19F MRI: applications, technique, and getting started - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. F19 detection [nmr.chem.ucsb.edu]

- 12. 19Flourine NMR [chem.ch.huji.ac.il]

- 13. 19F [nmr.chem.ucsb.edu]

- 14. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]

Difluoromethyl trifluoromethyl benzene derivatives

Title: Dual-Fluorinated Scaffolds: Engineering Difluoromethyl-Trifluoromethyl Benzene Derivatives for Medicinal Chemistry

Executive Summary

The simultaneous incorporation of trifluoromethyl (

Part 1: The Fluorine Effect – Physicochemical Rationale

The strategic value of combining

The Lipophilic Hydrogen Bond Donor (LHBD)

Unlike the chemically inert

Table 1: Comparative Physicochemical Parameters Data synthesized from Hansch constants and recent bioisostere studies.

| Substituent | Hammett | Hansch | H-Bond Donor Acidity ( | Bioisosteric Utility |

| 0.54 | +0.88 | 0.00 | ||

| 0.45 | +0.47 | ~0.12 | ||

| -0.17 | +0.56 | 0.00 | N/A | |

| 0.23 | +0.71 | 0.00 | N/A |

Key Insight: The

group is less lipophilic thanbut significantly more lipophilic than the group it often replaces. This "Goldilocks" zone improves blood-brain barrier (BBB) penetration while maintaining target affinity via H-bonding [1].

Pharmacophore Mapping (Visualization)

Figure 1: Pharmacophore interplay in dual-fluorinated benzene derivatives. The -CHF2 group engages in specific electrostatic interactions, while -CF3 drives hydrophobic binding.

Part 2: Synthetic Architectures

Synthesizing a benzene ring bearing both groups requires careful orchestration to prevent over-fluorination or defluorination. We prioritize Late-Stage Functionalization (LSF) to introduce the

Route Selection Logic

-

Classical Deoxyfluorination: Best for scale-up. Converts formyl groups (

) to -

Radical Difluoromethylation: Best for diversity. Installs

directly onto aryl halides or boronic acids.

Figure 2: Decision matrix for synthesizing difluoromethyl-trifluoromethyl arenes.

Part 3: Experimental Protocols

This section details a self-validating protocol for Route B (Radical Cross-Coupling), as it tolerates the electron-deficient nature of

Protocol: Nickel-Catalyzed Radical Difluoromethylation of Aryl Bromides

Objective: Install a

Reagents:

-

Substrate: 4-Bromo-benzotrifluoride (1.0 equiv)

-

Reagent: Zinc difluoromethanesulfinate (DFMS, Baran’s Reagent) (2.0 equiv) [2]

-

Catalyst:

(10 mol%) -

Ligand: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)

-

Solvent: DMSO (0.1 M concentration)

Step-by-Step Methodology:

-

Setup (Inert Atmosphere):

-

In a nitrogen-filled glovebox, charge a flame-dried reaction vial with

(0.1 equiv) and dtbbpy (0.15 equiv). -

Add DMSO and stir for 10 minutes until the solution turns a deep green (formation of the active Ni-ligand complex).

-

-

Substrate Addition:

-

Add the zinc sulfinate reagent (DFMS, 2.0 equiv) and the aryl bromide substrate (1.0 equiv).

-

Note: The

group on the substrate makes the aryl ring electron-deficient, which actually facilitates the reductive cross-coupling mechanism.

-

-

Reaction:

-

Seal the vial and remove from the glovebox.

-

Stir at room temperature for 12–24 hours.

-

Monitoring: Monitor via

NMR. The product will show a characteristic doublet for

-

-

Workup & Purification:

-

Dilute with ethyl acetate and wash with water/brine (3x) to remove DMSO and zinc salts.

-

Dry organic layer over

, filter, and concentrate. -

Purify via silica gel chromatography (Hexanes/EtOAc gradient).

-

Validation Checkpoints:

-

NMR: The appearance of the triplet (proton-coupled) or doublet (proton-decoupled) at -110 ppm in

NMR is diagnostic. -

Mass Spec: Look for the M+51 mass shift (replacement of Br with CHF2).

Part 4: Case Applications in Drug Discovery

Bioisosteric Replacement of Phenols

In the optimization of Tyrosine Kinase Inhibitors (TKIs), a phenol moiety is often required for H-bonding to the hinge region. However, phenols are metabolic liabilities (sulfation/glucuronidation).

-

Strategy: Replace the phenol with a

group on a scaffold already containing -

Outcome: The

acts as the H-bond donor to the kinase hinge, while the

Agrochemical Stability

In pesticide development, metabolic stability in soil and plants is critical.

-

Example: Pyrethroid derivatives.

-

Modification: Introduction of a

group ortho to a

References

-

Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797-804. Link

-

Fujiwara, Y., et al. (2012). "Practical and Innate Carbon-Hydrogen Functionalization of Heterocycles." Nature, 492, 95-99. (Foundational work on Zinc Sulfinates). Link

-

Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165-195. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

-

Hu, J., et al. (2015). "Recent Advances in the Synthesis of Difluoromethylated Compounds." Chemical Reviews, 115(10), 4630-4666. Link

An In-depth Technical Guide to the Physical Properties of 1-(Difluoromethyl)-3-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Moieties in Modern Chemistry

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of contemporary drug discovery and materials science. The unique electronic properties of fluorine can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the various fluorinated functional groups, the difluoromethyl (-CHF₂) and trifluoromethyl (-CF₃) groups are of particular interest. 1-(Difluoromethyl)-3-(trifluoromethyl)benzene emerges as a key exemplar, embodying the structural motifs that are increasingly sought after in the design of novel pharmaceuticals and advanced materials. This guide provides a comprehensive overview of the physical properties of this compound, offering both established data and predictive insights based on analogous structures, alongside detailed experimental protocols for its characterization.

Molecular Identity and Structure

Chemical Name: this compound

CAS Number: 1214358-15-2

Molecular Formula: C₈H₅F₅

Molecular Weight: 196.12 g/mol

Chemical Structure:

Caption: 2D structure of this compound.

Tabulated Physical Properties

| Physical Property | This compound (Estimated/Reported) | (Difluoromethyl)benzene (CAS 455-31-2) | (Trifluoromethyl)benzene (CAS 98-08-8) | 1,3-Bis(trifluoromethyl)benzene (CAS 402-31-3) |

| Boiling Point | Low boiling point reported[1] | Not available | 103.5 °C | 116 °C |

| Density | Not available | 1.138 g/mL at 25 °C | 1.19 g/mL at 20 °C | 1.386 g/mL at 25 °C |

| Refractive Index (n_D_) | Not available | 1.458 at 20 °C | 1.414 at 20 °C | 1.379 at 20 °C |

| Solubility | Expected to be soluble in common organic solvents. | Not available | Soluble in ether, benzene, ethanol, acetone. | Not available |

Experimental Determination of Physical Properties

The following protocols outline standard methodologies for the experimental determination of the key physical properties of volatile organic liquids like this compound. The choice of these methods is predicated on their reliability, precision, and applicability to small sample volumes often encountered in research settings.

Boiling Point Determination (Micro-scale)

The determination of the boiling point for a novel or rare compound is a fundamental step in its characterization. Given the reported low boiling point of the title compound, a micro-scale method is appropriate to conserve material.

Methodology:

-

Sample Preparation: A small volume (approximately 0.5 mL) of this compound is placed into a small-diameter test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

Heating: The assembly is gently heated in a temperature-controlled heating block or a Thiele tube containing a high-boiling point oil.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

-

Boiling Point Reading: The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.[2]

Caption: Workflow for micro-scale boiling point determination.

Density Measurement

The density of a liquid is a crucial physical constant. For a volatile liquid, care must be taken to minimize evaporation during measurement.

Methodology:

-

Tare a Pycnometer: A pycnometer of a known volume (e.g., 1 mL or 5 mL) is cleaned, dried, and its mass is accurately measured on an analytical balance.

-

Sample Filling: The pycnometer is carefully filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the exterior.

-

Mass Measurement: The filled pycnometer is weighed.

-

Calculation: The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[3]

Refractive Index Measurement

The refractive index is a measure of how light propagates through a substance and is a valuable parameter for identification and purity assessment.

Methodology:

-

Instrument Calibration: An Abbe refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Spectroscopic Characterization

While the full spectra for this compound are not publicly available, its synthesis has been reported with characterization by ¹⁹F NMR and GC-MS.[1]

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful tool for the characterization of fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.

Expected ¹⁹F NMR Spectrum:

-

-CF₃ group: A singlet is expected for the trifluoromethyl group, likely in the region of -60 to -65 ppm (relative to CFCl₃).

-

-CHF₂ group: A triplet is expected for the difluoromethyl group due to coupling with the adjacent proton (¹JHF). The chemical shift is anticipated to be in the range of -110 to -130 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides information on the molecular weight and fragmentation pattern of a compound.

Expected Mass Spectrum:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 196. The fragmentation pattern will likely involve the loss of fluorine atoms and the cleavage of the C-C bonds between the aromatic ring and the fluorinated methyl groups.

Caption: Predicted major fragmentation pathways for this compound.

Safety and Handling

A dedicated Safety Data Sheet (SDS) for this compound is not widely available. However, based on the GHS information from a commercial supplier and data for structurally similar fluorinated aromatic compounds, the following precautions should be observed:

-

Hazards: The compound is classified as causing serious eye irritation. As with many fluorinated benzenes, it should be considered potentially harmful if inhaled or absorbed through the skin. It may also be a flammable liquid.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. All handling of the liquid should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.

Conclusion

This compound represents an important structural motif in the landscape of modern chemical research. While a complete, experimentally verified dataset of its physical properties is yet to be fully compiled in the public domain, this guide provides a robust framework for its understanding and safe handling. Through the synthesis of available data, comparison with analogous compounds, and the outlining of established experimental protocols, researchers and drug development professionals are equipped with the necessary knowledge to effectively utilize and characterize this valuable chemical entity. As the importance of "lightly" fluorinated compounds continues to grow, a thorough understanding of their physical properties will be paramount in unlocking their full potential.

References

-

Supporting Information For. (n.d.). Retrieved January 30, 2026, from [Link]

-

JoVE. (2020, March 26). Boiling Points - Concept. Retrieved January 30, 2026, from [Link]

-

(Trifluoromethyl)benzene. (n.d.). In Wikipedia. Retrieved January 30, 2026, from [Link]

- An Experimental Method for Determination of the Refractive Index of Liquid Samples Using Michelson Interferometer. (2015). Acta Physica Polonica A, 129(1), 59–62.

-

What method would you use to find the density of a volatile liquid? (2012, April 6). Answers.com. Retrieved January 30, 2026, from [Link]

Sources

Technical Whitepaper: Physicochemical Profiling of 1-(Difluoromethyl)-3-(trifluoromethyl)benzene

This technical guide provides a comprehensive physicochemical and operational profile of 1-(Difluoromethyl)-3-(trifluoromethyl)benzene , a specialized fluorinated intermediate used in high-value agrochemical and pharmaceutical synthesis.[1]

Executive Summary

This compound (CAS: 1214358-15-2 ) represents a critical class of "mixed-fluorination" aromatics. Unlike the symmetric 1,3-bis(trifluoromethyl)benzene, this compound possesses a chemically distinct difluoromethyl (-CHF

This guide analyzes the thermodynamic properties, specifically the boiling point, to aid process chemists in designing efficient distillation and isolation protocols.[1]

Molecular Characterization & Physicochemical Data[1][2][3][4][5][6][7]

The following data aggregates experimental values from close structural analogs to validate the predictive model for the target compound, as direct experimental literature for this specific CAS is sparse.

Table 1: Physicochemical Profile

| Property | Value / Range | Confidence | Source/Method |

| CAS Number | 1214358-15-2 | High | Chemical Registries |

| Molecular Formula | C | High | Stoichiometry |

| Molecular Weight | 196.12 g/mol | High | Calculated |

| Boiling Point (Atm) | 112 °C – 115 °C | High | SPR Prediction * |

| Density (25°C) | 1.28 – 1.32 g/mL | Medium | Interpolated |

| Refractive Index | 1.390 – 1.405 | Medium | Interpolated |

| Appearance | Clear, colorless liquid | High | Analog comparison |

| Flash Point | ~20 °C – 28 °C | Medium | Est. from Flash Pt of analogs |

*SPR Prediction: Structure-Property Relationship based on interpolation between Benzotrifluoride and 1,3-Bis(trifluoromethyl)benzene.

Thermodynamic Analysis: The Boiling Point Logic

To determine the boiling point with high scientific integrity in the absence of a direct experimental datasheet, we utilize a Comparative Homologue Analysis .[1] This method relies on the linear free energy relationships observed in fluorinated aromatics.[1]

The "Fluorine Effect" on Volatility

Fluorine substitution generally lowers the boiling point relative to molecular weight due to low polarizability (weak London dispersion forces), but increases it relative to the parent hydrocarbon due to increased mass.[1]

-

Baseline: Benzotrifluoride (Ph-CF

)[1]-

Boiling Point: 103.5 °C

-

Structure: Monosubstituted.

-

-

Upper Bound: 1,3-Bis(trifluoromethyl)benzene (Ph-(CF

)-

Boiling Point: 116 °C

-

Structure: Disubstituted (Two -CF

groups).[1]

-

-

The Target: this compound[1][2]

-

Structural Logic: The target replaces one -CF

(mass 69 Da) of the upper bound with a -CHF -

Mass Effect: The loss of 18 Da suggests a lower boiling point than 116 °C.[1]

-

Polarity Effect: The -CHF

group is more polar than -CF

-

Conclusion: The boiling point is strictly bounded between 103 °C and 116 °C .[1] Given the mass proximity to the bis-CF

Visualization: Structure-Property Correlation

The following diagram illustrates the logical interpolation used to derive the boiling point.

Figure 1: Comparative analysis of boiling points based on fluorination patterns.

Synthesis & Purification Workflows

For researchers synthesizing this compound, the boiling point dictates the isolation strategy.[1] The most common synthetic route involves the deoxofluorination of 3-(trifluoromethyl)benzaldehyde.[1]

Protocol: Deoxofluorination

Reaction:

Step-by-Step Isolation (Self-Validating Protocol):

-

Quench: Carefully quench the reaction mixture into saturated NaHCO

(exothermic). Validation: pH should remain >7 to prevent acid-catalyzed hydrolysis of the -CHF -

Extraction: Extract with Dichloromethane (DCM).[1]

-

Solvent Removal: Remove DCM (BP 40 °C) via rotary evaporation.[1]

-

Fractional Distillation:

Visualization: Purification Logic

Figure 2: Purification workflow emphasizing the distillation cut points.

Applications in Drug Design[1]

The This compound motif is increasingly utilized in medicinal chemistry as a bioisostere .[1]

-

Metabolic Stability: The -CHF

group blocks metabolic oxidation at the benzylic position, extending the half-life of the drug candidate compared to a methyl or hydroxymethyl group.[1] -

Lipophilicity Modulation: The -CF

group increases lipophilicity (LogP), aiding membrane permeability, while the -CHF

Safety & Handling

-

Flammability: With a predicted flash point near 20-28 °C, this compound is a Flammable Liquid (Category 3) .[1] Ground all equipment to prevent static discharge.[1]

-

Storage: Store under inert atmosphere (Nitrogen/Argon). While -CF

is inert, benzylic -CHF

References

-

Benzotrifluoride Properties: National Institute of Standards and Technology (NIST).[1] Benzene, (trifluoromethyl)-.[1][3][4][2][5] Link

-

1,3-Bis(trifluoromethyl)benzene Properties: PubChem, National Library of Medicine.[1] 1,3-Bis(trifluoromethyl)benzene (CAS 402-31-3).[1][5] Link

-

Fluorine Substituent Effects: Beilstein Journal of Organic Chemistry. "Trifluoromethyl ethers – synthesis and properties of an unusual substituent". Link

-

Synthesis of Fluorinated Benzaldehydes: Google Patents. Process for the preparation of difluorobenzaldehydes (US5191126A).[1] Link

-

General CAS Information: Chemical Book. This compound (CAS 1214358-15-2).[2] Link

Sources

- 1. (Difluoromethyl)benzene | C7H6F2 | CID 640452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Per and Polyfluorinated Alkyl Substances (PFAS) / Perfluorinated Compounds (PFCs) - Pharos [pharos.habitablefuture.org]

- 3. Benzotrifluoride [drugfuture.com]

- 4. 1,3-Bis(trifluoromethyl)benzene - Wikipedia [en.wikipedia.org]

- 5. 1,3-Bis(trifluoromethyl)benzene, CAS No. 402-31-3 - iChemical [ichemical.com]

Methodological & Application

Application Notes and Protocols: Strategic Synthesis of Derivatives from 1-(Difluoromethyl)-3-(trifluoromethyl)benzene

Introduction: The Strategic Value of Fluorinated Scaffolds in Modern Chemistry

The strategic incorporation of fluorine-containing moieties into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity, make fluorinated compounds highly sought after in drug discovery.[1][4] 1-(Difluoromethyl)-3-(trifluoromethyl)benzene stands out as a particularly valuable starting material. This scaffold features two distinct, strongly electron-withdrawing groups, the trifluoromethyl (-CF3) and difluoromethyl (-CHF2) moieties, which profoundly influence the reactivity of the aromatic ring and provide unique handles for further functionalization. The -CHF2 group, in particular, is of interest as it can act as a lipophilic hydrogen bond donor, a bioisostere for hydroxyl or thiol groups, further enhancing its utility in designing bioactive molecules.

This guide provides an in-depth exploration of key synthetic transformations starting from this compound. We will delve into the causality behind experimental design, offering detailed, field-proven protocols for critical reactions including electrophilic aromatic substitution and palladium-catalyzed cross-coupling. The methodologies presented are designed to be robust and reproducible, empowering researchers, scientists, and drug development professionals to leverage this versatile building block in their synthetic campaigns.

Understanding the Electronic Landscape and Reactivity

The synthetic utility of this compound is dictated by the powerful electron-withdrawing nature of both the -CF3 and -CHF2 groups. These groups deactivate the benzene ring towards electrophilic attack and act as meta-directors. This dual meta-directing influence channels incoming electrophiles primarily to the C4 and C6 positions, and to a lesser extent, the C2 position. The C5 position is sterically and electronically disfavored. Consequently, electrophilic aromatic substitution (EAS) reactions on this substrate require forcing conditions to overcome the significant deactivation of the ring.

Part 1: Functionalization via Electrophilic Aromatic Substitution (EAS)

EAS is a fundamental strategy for introducing new functional groups onto the aromatic core.[5] Due to the deactivated nature of the starting material, reactions typically require strong electrophiles and activating catalysts or harsh conditions.[6]

Nitration: Introducing a Versatile Synthetic Handle

Nitration introduces the nitro (-NO2) group, a versatile functional handle that can be readily reduced to an amine or serve as a powerful electron-withdrawing group to facilitate subsequent nucleophilic aromatic substitution (SNAr) reactions. The standard method involves a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+).[7][8]

Caption: Workflow for the nitration of this compound.

Protocol 1: Synthesis of 1-(Difluoromethyl)-5-nitro-3-(trifluoromethyl)benzene

Materials:

-

This compound

-

Fuming Nitric Acid (90%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (5.0 eq.). Cool the flask to 0 °C in an ice-water bath.

-

Substrate Addition: Slowly add this compound (1.0 eq.) to the cooled sulfuric acid while maintaining the internal temperature below 10 °C.

-

Nitrating Mixture: In the dropping funnel, prepare the nitrating mixture by carefully adding fuming nitric acid (1.2 eq.) to concentrated sulfuric acid (2.0 eq.) pre-cooled to 0 °C.

-

Nitration: Add the nitrating mixture dropwise to the reaction flask over 30-45 minutes. Critically, maintain the internal reaction temperature between 0 and 5 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. An off-white precipitate may form.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (caution: gas evolution), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the desired nitro derivative.

| Parameter | Value/Condition | Rationale & Citation |

| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Generates the potent nitronium ion (NO₂⁺) electrophile, necessary to react with the deactivated aromatic ring.[8][9] |

| Temperature | 0-5 °C | Controls the exothermic reaction and minimizes the formation of dinitrated or oxidized byproducts. |

| Stoichiometry | 1.2 eq. Nitric Acid | A slight excess of the nitrating agent ensures complete conversion of the starting material. |

| Solvent | Sulfuric Acid (reagent & solvent) | Acts as a catalyst and solvent, ensuring homogeneity and protonating nitric acid to facilitate NO₂⁺ formation.[9] |

| Expected Yield | 75-85% | Dependent on strict temperature control and careful work-up. |

Bromination: Installation of a Cross-Coupling Handle

Bromination introduces a bromine atom, which serves as an excellent leaving group in a wide array of palladium-catalyzed cross-coupling reactions. Given the electron-deficient nature of the substrate, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) is required to polarize the Br-Br bond and generate a sufficiently strong electrophile.[6]

Protocol 2: Synthesis of 1-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)benzene

Materials:

-

This compound

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃), anhydrous

-

Dichloromethane (DCM), anhydrous

-

10% Sodium Thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask fitted with a dropping funnel, reflux condenser, and a gas outlet connected to a base trap (e.g., NaOH solution), dissolve this compound (1.0 eq.) in anhydrous DCM.

-

Catalyst Addition: Add anhydrous FeBr₃ (0.1 eq.) to the solution.

-

Bromine Addition: In the dropping funnel, dilute bromine (1.1 eq.) with a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at room temperature over 30 minutes. The reaction is exothermic, and HBr gas will be evolved.

-

Reaction Completion: After the addition, heat the mixture to a gentle reflux (approx. 40 °C) for 2-4 hours. Monitor the disappearance of the starting material by GC-MS.

-

Work-up: Cool the reaction to room temperature and quench by slowly adding water.

-

Extraction: Transfer to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).

-

Washing: Combine the organic layers and wash with 10% Na₂S₂O₃ solution to remove unreacted bromine, followed by water and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to yield the pure bromo-derivative.

| Parameter | Value/Condition | Rationale & Citation |

| Brominating Agent | Br₂ / FeBr₃ | The FeBr₃ Lewis acid catalyst is essential to activate the bromine, forming a highly electrophilic [Br-Br-FeBr₃] complex.[6] |

| Temperature | Reflux (DCM) | The elevated temperature provides the necessary activation energy to overcome the deactivated ring system. |

| Stoichiometry | 1.1 eq. Bromine | A slight excess ensures the reaction goes to completion. A large excess could lead to di-bromination. |

| Solvent | Anhydrous Dichloromethane | An inert solvent that is suitable for the reaction temperature and work-up procedure. |

| Expected Yield | 80-90% | High yields are achievable with anhydrous conditions and proper monitoring. |

Part 2: Advanced Derivatization via Palladium-Catalyzed Cross-Coupling

The halogenated derivatives synthesized in Part 1 are ideal substrates for powerful C-C and C-N bond-forming reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions offer unparalleled scope for introducing molecular complexity.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures by coupling an organoboron species (e.g., a boronic acid) with an aryl halide.[10] This reaction is fundamental in drug discovery for assembling complex molecular architectures.[11]

// Nodes ArylBromide [label="Bromo-Aryl Substrate\n(from Protocol 2)", fillcolor="#FFFFFF"]; BoronicAcid [label="Arylboronic Acid", fillcolor="#FFFFFF"]; Catalyst [label="Pd Catalyst (e.g., Pd(PPh₃)₄)\nBase (e.g., K₂CO₃)\nSolvent (e.g., Toluene/H₂O)", fillcolor="#E6F4EA"]; OxAdd [label="Oxidative Addition\n(Rate-Limiting)"]; Transmetal [label="Transmetalation"]; RedElim [label="Reductive Elimination"]; Product [label="Biaryl Product", fillcolor="#FCE8E6"]; CatalystRegen [label="Catalyst Regeneration"];

// Edges ArylBromide -> OxAdd; Catalyst -> OxAdd; BoronicAcid -> Transmetal; OxAdd -> Transmetal; Transmetal -> RedElim; RedElim -> Product; RedElim -> CatalystRegen; CatalystRegen -> OxAdd [style=dashed];

// Ranks {rank=same; ArylBromide; BoronicAcid;} {rank=same; OxAdd; Catalyst;} }

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Suzuki-Miyaura Coupling of 1-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)benzene

Materials:

-

1-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)benzene (1.0 eq.)

-

Arylboronic acid (1.2 eq.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.)

-

Potassium Carbonate (K₂CO₃) (2.0 eq.)

-

Toluene

-

Ethanol

-

Water

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a Schlenk flask, add the bromo-derivative, the arylboronic acid, and K₂CO₃.

-

Degassing: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add the solvent mixture (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio) via syringe. Degas the resulting suspension by bubbling the inert gas through it for 15-20 minutes.

-

Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask under a positive pressure of inert gas.

-

Reaction: Heat the mixture to 80-90 °C and stir vigorously overnight (12-18 hours). Monitor the reaction by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate.

-

Extraction: Transfer to a separatory funnel and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the residue by flash column chromatography to obtain the desired biaryl product.

| Parameter | Value/Condition | Rationale & Citation |

| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Highly efficient palladium(0) sources for activating the C-Br bond.[10] |

| Base | K₂CO₃ or Cs₂CO₃ | Activates the boronic acid for the transmetalation step. |

| Solvent | Toluene/EtOH/H₂O | A biphasic system that effectively dissolves both organic and inorganic reagents. |

| Atmosphere | Inert (Ar or N₂) | Prevents oxidation and degradation of the Pd(0) catalyst. |

| Expected Yield | 70-95% | Generally high-yielding and tolerant of a wide range of functional groups on the boronic acid. |

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, enabling the formation of aryl amines from aryl halides.[12][13] This transformation is invaluable for synthesizing compounds with aniline and related motifs, which are prevalent in pharmaceuticals.

Protocol 4: Buchwald-Hartwig Amination of 1-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)benzene

Materials:

-

1-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)benzene (1.0 eq.)

-

Primary or secondary amine (1.2 eq.)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq.)

-

Xantphos or similar bulky phosphine ligand (0.04 eq.)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq.)

-

Toluene, anhydrous and degassed

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu to a dry Schlenk tube.

-

Reagent Addition: Add the bromo-derivative, the amine, and anhydrous, degassed toluene.

-

Reaction: Seal the tube and heat the mixture in an oil bath at 100-110 °C for 12-24 hours, until TLC or LC-MS analysis shows complete consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

-

Washing: Wash the filtrate with water and brine.

-

Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product via flash column chromatography to afford the desired aryl amine.

| Parameter | Value/Condition | Rationale & Citation |

| Catalyst System | Pd₂(dba)₃ / Xantphos | A common and highly effective catalyst/ligand combination for C-N bond formation. The bulky ligand facilitates reductive elimination.[12][13] |

| Base | NaOtBu or K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate its coordination to the palladium center. |

| Solvent | Anhydrous Toluene or Dioxane | Anhydrous, aprotic solvents are crucial to prevent side reactions and catalyst deactivation. |

| Atmosphere | Inert (Ar or N₂) | Absolutely critical to protect the sensitive Pd(0) catalyst and phosphine ligand from oxidation. |

| Expected Yield | 65-90% | Yields are highly dependent on the nature of the amine and the purity of reagents and solvents. |

Conclusion

This compound is a privileged scaffold whose deactivated aromatic core can be strategically functionalized through well-established synthetic methodologies. By leveraging forcing conditions for electrophilic aromatic substitution, chemists can install versatile functional groups like nitro and bromo moieties. These intermediates serve as key precursors for modern palladium-catalyzed cross-coupling reactions, enabling the construction of complex C-C and C-N bonds with high efficiency and broad functional group tolerance. The protocols detailed herein provide a robust framework for researchers to confidently access a diverse array of novel derivatives, paving the way for new discoveries in drug development and materials science.

References

- JMU Scholarly Commons. Synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl.

- Organic Chemistry Portal. Trifluoromethylated Amidrazone Derivatives as Key Compounds for the Synthesis of 4-Aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles.

- National Institutes of Health (NIH). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC.

- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018-08-20).

- Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). (2025-02-03).

- Chemical Society Reviews (RSC Publishing). Late-stage difluoromethylation: concepts, developments and perspective. (2021-06-02). DOI:10.1039/D1CS00360G.

- Recent Advances in the Synthetic Application of Difluorocarbene.

- ScienceForecast Publications. Aromatic Substitution Reactions: An Overview. (2020-02-03).

- Chemistry LibreTexts. Electrophilic Aromatic Substitution. (2021-07-31).

- National Institutes of Health (NIH). Selective C–F Functionalization of Unactivated Trifluoromethylarenes. PMC.

- ResearchGate. Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes | Request PDF.

- Google Patents. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds.

- Google Patents. US2494817A - Bromination of trifluoromethyl derivatives of benzene.

- National Institutes of Health (NIH). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021-12-03).

- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

- ResearchGate. Nitration of trifluoromethyl benzene. | Download Scientific Diagram.

- ACS Publications. Cross-Coupling between Difluorocarbene and Carbene-Derived Intermediates Generated from Diazocompounds for the Synthesis of gem-Difluoroolefins | Organic Letters. (2015-12-04).

- Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023-06-30).

- ACS Publications. Applications of Fluorine in Medicinal Chemistry.

- YouTube. Nucleophilic Aromatic Substitution. (2019-07-12).

- National Institutes of Health (NIH). Protolytic defluorination of trifluoromethyl-substituted arenes. PMC. (2011-11-22).

- YouTube. Electrophilic Aromatic Substitution Reactions Made Easy!. (2018-05-08).

- ResearchGate. Cross-Coupling Reactions Enabled by Well-Defined Ag(III) Compounds: Main Focus on Aromatic Fluorination and Trifluoromethylation | Request PDF. (2026-01-05).

- Google Patents. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds.

- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Trifluoromethanesulfonic acid: a novel solvent for the electrophilic fluorination of fluoroaromatics.

- MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.

- ScienceOpen. Direct Nucleophilic Difluoromethylation of Aromatic Isoxazoles Activated by Electron-Withdrawing Groups Using (Difluoromethyl)trimethylsilane.

- ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. (2025-08-06).

- The role of fluorine in medicinal chemistry.

- Beilstein Journals. Trifluoromethyl ethers – synthesis and properties of an unusual substituent.

- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018-04-30).

- ResearchGate. Fluorine in Medicinal Chemistry | Request PDF. (2025-08-30).

- National Institutes of Health (NIH). Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process. PMC. (2025-07-11).

- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective.

- Google Patents. US4954648A - Method for the bromination of aromatic compound.

- Wikipedia. Buchwald–Hartwig amination.

- Benchchem. Application Notes and Protocols: Bromination of 3-(trifluoromethyl)aniline using NBS.

- ResearchGate. Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives | Request PDF.

- C–F bond functionalizations of trifluoromethyl groups via radical intermediates.

- ResearchGate. Nitration of 1,3,5-Trimethoxybenzene. (2025-08-07).

- Google Patents. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.

- Oxford Learning Link. Chapter 7 Nucleophilic aromatic substitution.

- PubMed. Applications of Fluorine in Medicinal Chemistry. (2015-11-12).

- National Institutes of Health (NIH). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. PMC. (2024-03-07).

- National Institutes of Health (NIH). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scienceforecastoa.com [scienceforecastoa.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Synthesis of Difluorobenzene Compounds

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Importance of Difluorinated Aromatic Scaffolds

The incorporation of fluorine into organic molecules profoundly alters their physicochemical properties, offering enhanced metabolic stability, increased lipophilicity, and modulated bioavailability. Difluorobenzene isomers, in particular, are pivotal building blocks in the synthesis of a wide array of functional materials, agrochemicals, and pharmaceuticals, including anti-inflammatory drugs and antifungal agents.[1][2] The precise positioning of the two fluorine atoms on the benzene ring is critical for the desired biological activity and material properties, making the selective synthesis of 1,2-, 1,3-, and 1,4-difluorobenzene a subject of significant interest in synthetic chemistry.

This technical guide provides an in-depth exploration of the primary synthetic strategies for accessing difluorobenzene compounds. We will delve into the mechanistic underpinnings of each method, offering detailed, field-proven protocols and critical safety considerations to ensure successful and safe execution in the laboratory.

Strategic Approaches to Difluorobenzene Synthesis

The synthesis of difluorobenzenes can be broadly categorized into three main strategies, each with its own set of advantages and substrate scope considerations:

-

Diazotization-Fluorination (Balz-Schiemann Reaction): A classic and reliable method for introducing fluorine onto an aromatic ring starting from an amino group.

-

Nucleophilic Aromatic Substitution (SNAr): Involves the displacement of a leaving group on an activated aromatic ring by a fluoride ion.

-

Electrophilic Fluorination: The direct fluorination of an aromatic ring using an electrophilic fluorine source.

The Balz-Schiemann Reaction: A Workhorse for Aryl Fluoride Synthesis

The Balz-Schiemann reaction is a cornerstone in organofluorine chemistry, providing a dependable route to aryl fluorides from readily available aromatic amines.[3] The reaction proceeds through the formation of a diazonium tetrafluoroborate salt, which upon thermal or photochemical decomposition, yields the desired aryl fluoride.[3]

Causality of the Mechanism

The success of the Balz-Schiemann reaction hinges on the formation of a stable, often isolable, diazonium tetrafluoroborate intermediate. The subsequent decomposition step is driven by the entropically favorable loss of nitrogen gas, a highly stable molecule, which leads to the formation of an aryl cation that is then trapped by the fluoride from the tetrafluoroborate counterion.[3] While conceptually similar to the Sandmeyer reaction, the Balz-Schiemann reaction typically does not require a metal catalyst.[3]

Diagram: The Balz-Schiemann Reaction Mechanism

Caption: The two-stage mechanism of the Balz-Schiemann reaction.

Protocol 1.1: Synthesis of 1,2-Difluorobenzene from 2-Fluoroaniline

This protocol details the synthesis of 1,2-difluorobenzene using the Balz-Schiemann reaction, starting from 2-fluoroaniline.[4]

Materials:

-

2-Fluoroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Fluoroboric Acid (HBF₄, 48% in water)

-

Ice

-

Sodium Hydroxide (NaOH) solution (10%)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Distillation apparatus

Procedure:

-

Diazotization:

-

In a suitable reaction vessel, prepare a solution of 2-fluoroaniline in aqueous hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for an additional 30 minutes at 0 °C.

-

-

Formation and Isolation of the Diazonium Salt:

-

To the cold diazonium salt solution, slowly add a chilled solution of fluoroboric acid.

-

The aryl diazonium tetrafluoroborate salt will precipitate.

-

Collect the precipitate by filtration and wash with cold water, followed by a small amount of cold methanol and then ether.

-

Dry the salt under vacuum. Caution: Diazonium salts can be explosive when dry; handle with care and use appropriate shielding.

-

-

Thermal Decomposition:

-

Gently heat the dry diazonium salt in a flask equipped with a distillation apparatus. The decomposition can be vigorous.

-

The 1,2-difluorobenzene product will distill over. Collect the distillate.

-

-

Work-up and Purification:

-

Wash the collected distillate with 10% sodium hydroxide solution to remove any acidic impurities, followed by a water wash.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purify the crude 1,2-difluorobenzene by fractional distillation.

-

Protocol 1.2: Improved Synthesis of 1,4-Difluorobenzene from p-Phenylenediamine

This modified Schiemann reaction avoids the isolation of the potentially hazardous solid diazonium salt by performing the reaction in a liquid hydrogen fluoride (HF) system.[3]

Materials:

-

p-Phenylenediamine

-

Liquefied Hydrogen Fluoride (HF)

-

Sodium Nitrite (NaNO₂)

-

Sodium Hydroxide (NaOH) solution (10%)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Distillation apparatus

Procedure:

-

Reaction Setup:

-

In a specialized reaction vessel suitable for handling liquid HF, cool the vessel to -10 °C.

-

Carefully add p-phenylenediamine (1.0 mol) and liquefied hydrogen fluoride (400 g). Extreme Caution: Anhydrous HF is highly corrosive and toxic. This procedure must be performed in a specialized fume hood with appropriate personal protective equipment (PPE).

-

Stir the mixture to ensure complete dissolution.

-

-

Diazotization and In Situ Decomposition:

-

Slowly add sodium nitrite (2.2 mol equivalent) to the reaction mixture over a period of time, maintaining the temperature.

-

Allow the reaction to proceed for 3 hours.

-

After the reaction is complete, gently heat the mixture using a water bath to decompose the diazonium salt in situ, evidenced by the cessation of gas evolution.

-

-

Work-up and Purification:

-

Carefully pour the reaction mixture into a separatory funnel designed for this purpose and allow the layers to settle.

-

Separate the organic layer and neutralize it with a 10% sodium hydroxide solution.

-

Separate the organic phase and dry it with anhydrous sodium sulfate.

-

Purify the product by atmospheric distillation to obtain 1,4-difluorobenzene.[3] A yield of 78% has been reported for this method.[5]

-

| Isomer | Starting Material | Key Reagents | Typical Yield |

| 1,2-Difluorobenzene | 2-Fluoroaniline | NaNO₂, HBF₄ | Moderate |

| 1,3-Difluorobenzene | m-Phenylenediamine | NaNO₂, HBF₄ | ~31% |

| 1,4-Difluorobenzene | p-Phenylenediamine | NaNO₂, liquid HF | ~78%[5] |

Nucleophilic Aromatic Substitution (SNAr): Halogen Exchange Reactions

Nucleophilic aromatic substitution is a powerful method for introducing fluorine, particularly when the aromatic ring is activated by electron-withdrawing groups.[6] In the context of difluorobenzene synthesis, this often involves a halogen exchange (Halex) reaction, where a chloro or bromo substituent is replaced by fluoride.

Causality of the Mechanism

The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile (in this case, F⁻) attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The aromaticity is then restored by the departure of the leaving group. The presence of electron-withdrawing groups is crucial as they stabilize the negative charge of the Meisenheimer complex, thereby facilitating the reaction.

Diagram: SNAr Mechanism for Difluorobenzene Synthesis

Caption: The addition-elimination mechanism of SNAr.

Protocol 2.1: Synthesis of 1,3-Difluorobenzene via Halogen Exchange

This protocol describes a multi-step synthesis of 1,3-difluorobenzene starting from 2,4-difluorochlorobenzene, which involves a halogen exchange fluorination step.[1]

Materials:

-

2,4-Dichloronitrobenzene

-

Potassium Fluoride (KF)

-

Phase Transfer Catalyst (e.g., a quaternary ammonium salt)

-

Dimethyl Sulfoxide (DMSO)

-

Palladium on Carbon (Pd/C) catalyst

-

Methanol

-

Triethylamine

-

Hydrogen gas

Procedure:

-

Fluorination (Halex Reaction):

-

In a reaction vessel, combine 2,4-dichloronitrobenzene, potassium fluoride, a phase transfer catalyst, and DMSO as the solvent.

-

Heat the mixture to 100-200 °C. The phase transfer catalyst is crucial for solubilizing the fluoride salt in the organic medium.

-

Monitor the reaction for the formation of 2,4-difluoronitrobenzene. A yield of up to 70% can be achieved under optimized conditions.[1]

-

After completion, the product is isolated through appropriate work-up procedures, typically involving quenching with water and extraction.

-

-

Subsequent Steps for 1,3-Difluorobenzene:

-

The resulting 2,4-difluoronitrobenzene is then reduced to 2,4-difluoroaniline using a catalyst like Pd/C and hydrogen gas in a solvent such as methanol.

-

The 2,4-difluoroaniline can then be converted to 1,3-difluorobenzene through diazotization followed by reductive deamination.

-

| Starting Material | Fluorinating Agent | Key Conditions | Product | Typical Yield |

| 1,3-Dichlorobenzene | CsF, HF | High Temperature | 1,3-Difluorobenzene | High |

| 2,4-Dichloronitrobenzene | KF | DMSO, Phase Transfer Catalyst | 2,4-Difluoronitrobenzene | ~70%[1] |

Electrophilic Fluorination: Direct C-H Fluorination

Direct electrophilic fluorination of aromatic C-H bonds is a highly attractive strategy due to its atom economy. However, it can be challenging due to the high reactivity of elemental fluorine, which often leads to a lack of selectivity and over-fluorination.[7][8] Modern electrophilic fluorinating reagents, such as Selectfluor®, offer a safer and more selective alternative.[7][9]

Causality of the Mechanism

In electrophilic aromatic substitution, the π-electron system of the benzene ring acts as a nucleophile, attacking an electrophilic fluorine source (F⁺ equivalent). This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base then removes a proton from the sp³-hybridized carbon, restoring the aromaticity of the ring and yielding the fluorinated product.

Diagram: Electrophilic Fluorination Mechanism

Caption: The general mechanism for electrophilic aromatic fluorination.

Protocol 3.1: General Procedure for Electrophilic Fluorination of an Aromatic Compound

This protocol provides a general guideline for the direct fluorination of an activated aromatic substrate using Selectfluor®. The synthesis of difluorobenzenes by this method often results in a mixture of isomers.

Materials:

-

Aromatic substrate (e.g., fluorobenzene)

-

Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

-

Acetonitrile (anhydrous)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup:

-

In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the aromatic substrate (1.0 mmol) in anhydrous acetonitrile (5 mL).

-

To the stirred solution, add Selectfluor® (1.1 mmol) in one portion at room temperature.

-

-

Reaction:

-

Stir the reaction mixture at room temperature or with gentle heating, depending on the reactivity of the substrate.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Work-up and Purification:

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to separate the desired difluorobenzene isomers from any unreacted starting material and byproducts.

-

| Substrate | Reagent | Product(s) | Yield |

| Anisole | Selectfluor® | o-fluoroanisole, p-fluoroanisole | Moderate mixture[10] |

| Ethyl 2-oxocyclopentane carboxylate | Selectfluor® | Ethyl 1-fluoro-2-oxocyclopentane carboxylate | 95%[10] |

Safety and Handling of Fluorinating Agents

Working with fluorinating agents requires strict adherence to safety protocols due to their potential hazards.

-

General Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses or a face shield, a flame-resistant lab coat, and chemical-resistant gloves (e.g., neoprene).[9]

-

Have an emergency plan and appropriate spill kits readily available.

-

-

Specific Reagent Hazards:

-

Hydrogen Fluoride (HF): Extremely corrosive and toxic. Causes severe burns that may not be immediately painful. Always have calcium gluconate gel available as a first aid measure for skin contact.

-

Diazonium Salts: Can be explosive, especially when dry. Handle with care, avoid friction and shock, and use appropriate safety shields.

-

Selectfluor®: A strong oxidizing agent. Avoid contact with combustible materials. It may be harmful if it comes into contact with skin, eyes, or is inhaled.[2] Store in a cool, dry place.

-

Potassium Fluoride (KF): Hazardous and can cause severe irritation or burns upon contact with skin or eyes. Inhalation or ingestion can be harmful.[11]

-

Nitrosonium Tetrafluoroborate: Corrosive and causes burns. Harmful if swallowed, inhaled, or absorbed through the skin. May decompose on exposure to moist air or water.

-

Conclusion

The synthesis of difluorobenzene compounds is a critical capability for researchers in medicinal chemistry and materials science. The choice of synthetic strategy—be it the classic Balz-Schiemann reaction, a nucleophilic halogen exchange, or a direct electrophilic fluorination—depends on the desired isomer, the availability of starting materials, and the scale of the reaction. By understanding the underlying mechanisms and adhering to the detailed protocols and safety guidelines presented in this application note, researchers can confidently and safely access these valuable fluorinated building blocks for their scientific endeavors.

References

-

1,2-Difluorobenzene. Wikipedia. Available at: [Link]

-

Selectfluor. Common Organic Chemistry. Available at: [Link]

- Process for preparing 1,3-difluorobenzene. Google Patents.

- Process for the preparation of difluorobenzenes. Google Patents.

-

Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

-

Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. JoVE. Available at: [Link]

-

Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

-

Halogenation of benzene - fluorination and iodination. YouTube. Available at: [Link]

-